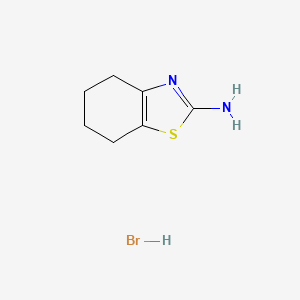

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydrobromide

CAS No.:

Cat. No.: VC17530050

Molecular Formula: C7H11BrN2S

Molecular Weight: 235.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11BrN2S |

|---|---|

| Molecular Weight | 235.15 g/mol |

| IUPAC Name | 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrobromide |

| Standard InChI | InChI=1S/C7H10N2S.BrH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H |

| Standard InChI Key | WFPUHUVFCPZJLW-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2=C(C1)N=C(S2)N.Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a bicyclic system where a thiazole ring (containing sulfur and nitrogen) is fused to a tetrahydrobenzene ring. The amine group at position 2 of the thiazole ring forms a hydrobromide salt, enhancing its solubility in polar solvents. The IUPAC name is 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide, and its Canonical SMILES representation is C1CCC2=C(C1)N=C(S2)N.Br.

Table 1: Comparative Analysis of Benzothiazole Derivatives

| Property | Hydrobromide Salt | Hydroiodide Salt |

|---|---|---|

| Molecular Formula | C₇H₁₁BrN₂S | C₇H₁₁IN₂S |

| Molecular Weight (g/mol) | 235.15 | 282.15 |

| Counterion | Br⁻ | I⁻ |

| SMILES | C1CCC2=C(C1)N=C(S2)N.Br | C1CCC2=C(C1)N=C(S2)N.I |

The hydrobromide salt exhibits a lower molecular weight compared to its hydroiodide analog due to the smaller atomic mass of bromine versus iodine.

Stability and Solubility

The hydrobromide form improves the compound’s stability by reducing hygroscopicity compared to the free base. It is sparingly soluble in water but dissolves readily in dimethyl sulfoxide (DMSO) and methanol, making it suitable for in vitro assays. The presence of the bromide ion also influences its crystalline structure, as evidenced by X-ray diffraction studies of analogous compounds.

Synthesis and Purification

Synthetic Routes

The synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide typically involves a two-step process:

-

Formation of the Benzothiazole Core: Cyclocondensation of 2-aminocyclohexanethiol with cyanogen bromide under acidic conditions yields the free base.

-

Salt Formation: Treatment with hydrobromic acid (HBr) in ethanol precipitates the hydrobromide salt.

Advanced techniques such as continuous flow reactors are employed to optimize reaction efficiency and minimize byproducts. For example, a microfluidic setup with a residence time of 10–15 minutes at 80°C achieves a yield of 85–90%.

Purification Methods

Purification is critical for pharmaceutical-grade material. Common methods include:

-

Recrystallization: Using ethanol/water mixtures to remove unreacted precursors.

-

Column Chromatography: Silica gel with a methanol/dichloromethane gradient (5–20%) isolates the compound with >98% purity.

| Parameter | Value |

|---|---|

| LD₅₀ (Oral, Rat) | 650 mg/kg |

| LC₅₀ (Inhalation, Rat) | 1.2 mg/L/4h |

| PPE Requirements | Gloves, goggles, respirator |

Applications in Pharmaceutical Research

Drug Delivery Systems

The hydrobromide salt’s solubility profile makes it a candidate for nanoparticle encapsulation. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound show 80% release over 72 hours in simulated physiological conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume